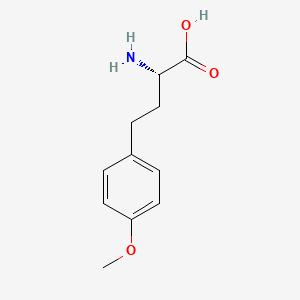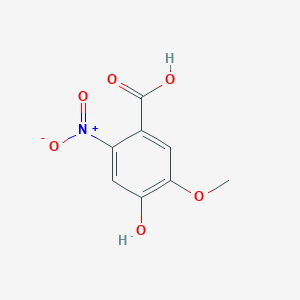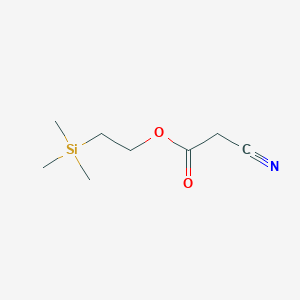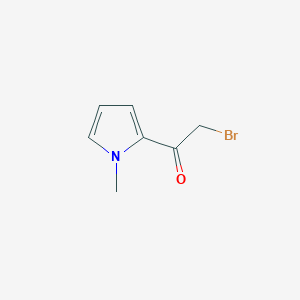
2-Brom-1-(1-Methyl-1H-pyrrol-2-yl)ethanon
Übersicht
Beschreibung
“2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” is a chemical compound with the molecular formula C7H8BrNO . It is also known by other names such as “1-(1-Methylpyrrol-2-yl)ethanone”, “2-Acetyl-1-methylpyrrole”, “2-Acetyl-N-methylpyrrole”, and "N-Methyl-2-acetylpyrrole" .
Synthesis Analysis
The synthesis of pyrrole derivatives, which includes “2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone”, can be achieved through various methods. One common method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” consists of a pyrrole ring attached to a bromo-ethanone group . The IUPAC Standard InChI for this compound is "InChI=1S/C7H9NO/c1-6(9)7-4-3-5-8(7)2/h3-5H,1-2H3" .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone” include a molecular weight of 123.1525 , a density of 1.5±0.1 g/cm3, a boiling point of 176.7±13.0 °C at 760 mmHg, a vapour pressure of 1.4±0.3 mmHg at 25°C, and an enthalpy of vaporization of 39.6±3.0 kJ/mol .Wissenschaftliche Forschungsanwendungen
Therapeutische Anwendungen
Der Imidazol-Rest, der strukturell dem Pyrrol-Rest in 2-Brom-1-(1-Methyl-1H-pyrrol-2-yl)ethanon ähnelt, ist dafür bekannt, in Verbindungen mit erheblichem therapeutischem Potenzial vorhanden zu sein. Verbindungen mit einem Imidazolring wurden in Fungiziden, Antibiotika, entzündungshemmenden Medikamenten, cholesterinsenkenden Medikamenten, Antitumormitteln und als Inhibitoren der reversen Transkriptase (HIV-1) und zellulären DNA-Polymerasen Proteinkinasen eingesetzt .
Synthetische Chemie
In der synthetischen Chemie kann die Pyrrol-Untereinheit, die in this compound gefunden wird, bei der Synthese verschiedener heteroaromatischer Verbindungen verwendet werden. Beispielsweise wurden Pyrrolopyrazinderivate unter Verwendung ähnlicher pyrrolhaltiger Verbindungen für potenzielle biologische Anwendungen synthetisiert .
Biologische Aktivität
Hydrazine, die aus Bromo-Aryl-Ethanonen (strukturell verwandt mit der betreffenden Verbindung) synthetisiert werden können, zeigen bemerkenswerte biologische Aktivitäten. Sie waren wirksam bei der Behandlung von Erkrankungen wie Bluthochdruck, Tuberkulose und Parkinson-Krankheit .
Krebsforschung
Pyrrolderivate haben eine zytotoxische Aktivität gegen einige Krebszelllinien gezeigt. Dies deutet darauf hin, dass this compound möglicherweise in der Krebsforschung zur Entwicklung neuer Therapeutika eingesetzt werden könnte .
Eigenschaften
IUPAC Name |
2-bromo-1-(1-methylpyrrol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWFDZMYEJQIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00496848 | |
| Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65438-97-3 | |
| Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



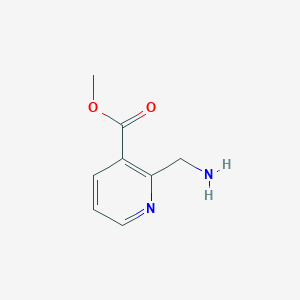
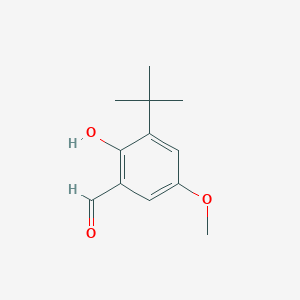

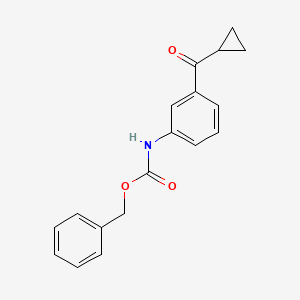


![Hydrazine, [4-[(trifluoromethyl)thio]phenyl]-](/img/structure/B1611459.png)
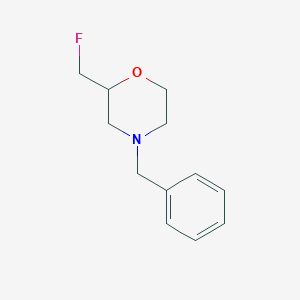
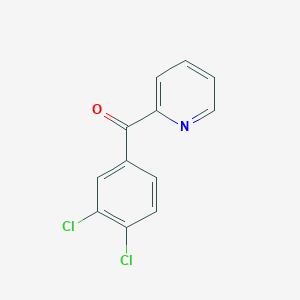
![Methyl N-[(benzyloxy)carbonyl]-3,3,3-trifluoroalaninate](/img/structure/B1611465.png)
